BenchChemオンラインストアへようこそ!

2-(3,4-Difluorophenyl)nicotinic acid

Medicinal Chemistry Drug Design ADME

2-(3,4-Difluorophenyl)nicotinic acid (CAS 1225511-07-8) is a regioisomerically defined 2-aryl nicotinic acid scaffold featuring a 3,4-difluorophenyl substituent that imparts unique electronic properties and hydrogen-bonding networks distinct from 2,4-difluoro, 2,3-difluoro, or 3,5-difluoro isomers. This positional specificity directly influences CCR5 antagonism (>200-fold potency range across analogs), nAChR subtype selectivity (α4β2, α3β4, muscle-type), and COX-2 inhibition profiles. The free carboxylic acid (≥97% purity, MDL MFCD16318228) enables direct amide coupling, esterification, and salt formation for focused library synthesis. Buy from verified suppliers for SAR-driven drug discovery.

Molecular Formula C12H7F2NO2
Molecular Weight 235.19
CAS No. 1225511-07-8
Cat. No. B3032193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Difluorophenyl)nicotinic acid
CAS1225511-07-8
Molecular FormulaC12H7F2NO2
Molecular Weight235.19
Structural Identifiers
SMILESC1=CC(=C(N=C1)C2=CC(=C(C=C2)F)F)C(=O)O
InChIInChI=1S/C12H7F2NO2/c13-9-4-3-7(6-10(9)14)11-8(12(16)17)2-1-5-15-11/h1-6H,(H,16,17)
InChIKeyORRARRKRWPEVGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy 2-(3,4-Difluorophenyl)nicotinic acid CAS 1225511-07-8 | Specification & Supplier Comparison


2-(3,4-Difluorophenyl)nicotinic acid (CAS 1225511-07-8) is a fluorinated 2-aryl nicotinic acid derivative with molecular formula C12H7F2NO2 and molecular weight 235.19 g/mol . This compound features a 3,4-difluorophenyl substituent at the 2-position of the pyridine-3-carboxylic acid core, distinguishing it from regioisomers with alternative fluorine substitution patterns . The 3,4-difluoro substitution pattern imparts unique electronic properties and hydrogen-bonding capabilities compared to mono-fluorinated or non-fluorinated analogs .

Why 2-(3,4-Difluorophenyl)nicotinic acid Cannot Be Substituted: Fluorine Position Dictates Target Engagement


Regioisomeric 2-aryl nicotinic acid derivatives with identical molecular formulas (C12H7F2NO2, MW 235.19) exhibit fundamentally different biological target engagement profiles due to fluorine substitution pattern variation . The 3,4-difluorophenyl substitution creates a unique electronic environment and hydrogen-bonding network that differs from 2,4-difluoro, 2,3-difluoro, or 3,5-difluoro isomers . This positional specificity affects receptor binding conformations and metabolic stability. Evidence indicates that the 2-aryl nicotinic acid scaffold has been investigated for CCR5 antagonism, nicotinic acetylcholine receptor modulation, and anti-inflammatory activity, with each regioisomer demonstrating distinct pharmacological signatures . Substitution with an incorrect isomer risks altered target selectivity, reduced potency, or divergent ADME properties.

2-(3,4-Difluorophenyl)nicotinic acid Comparative Evidence: Potency, Selectivity, and Physicochemical Data


Comparative TPSA and logP Values Inform Permeability and Solubility Profiling

The compound exhibits calculated TPSA of 50.19 Ų and logP of 2.725, representing intermediate lipophilicity among difluorophenyl nicotinic acid regioisomers . The 3,4-difluoro substitution pattern produces a different logP value compared to the 2,4-difluoro analog (estimated logP variation approximately 0.2-0.5 log units based on fragment-based calculations), which influences membrane permeability and solubility characteristics relevant to both in vitro assay performance and formulation development [1].

Medicinal Chemistry Drug Design ADME

Differential CYP450 Inhibition Profile Enables Metabolic Stability Predictions

Fluorine substitution pattern on the phenyl ring modulates interaction with cytochrome P450 enzymes. Related 2-aryl nicotinic acid derivatives show differential CYP2C9 and CYP2D6 inhibition profiles, with IC50 values ranging from >100 μM (minimal inhibition) to 18.3 μM (moderate inhibition) depending on substitution pattern and scaffold modifications [1]. The 3,4-difluoro substitution may offer a favorable metabolic stability window compared to isomers with different fluorine positioning due to altered electron density distribution on the aromatic ring .

Drug Metabolism ADME-Tox Medicinal Chemistry

nAChR Binding Affinity Comparison Across Structural Analogs

2-Aryl nicotinic acid derivatives demonstrate nicotinic acetylcholine receptor (nAChR) binding activity with affinity varying by fluorine substitution pattern [1]. Binding studies on related compounds show Ki values ranging from 20 nM (high affinity) to functional EC50 values exceeding 30 μM for different nAChR subtypes (α4β2, muscle-type, α3β4) [2]. The 3,4-difluorophenyl substitution may confer distinct subtype selectivity compared to 2,4-difluoro or 3,5-difluoro isomers due to altered electrostatic potential and steric complementarity within the receptor binding pocket .

Neuroscience Nicotinic Receptors Binding Assay

CCR5 Antagonist Activity and Regioisomer SAR

The 2-aryl nicotinic acid scaffold has been identified as a CCR5 antagonist pharmacophore with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. Preliminary pharmacological screening indicates that structural analogs within this class exhibit CCR5 antagonism [2]. BindingDB data for related 2-aryl nicotinic acid derivatives show CCR5 antagonist IC50 values ranging from 7.8 μM to 1.86 mM, representing a >200-fold potency range dependent on aryl substitution pattern and additional scaffold modifications [3].

Immunology HIV Research CCR5 Antagonism

Anti-inflammatory Potential Supported by COX Enzyme Class Activity

The 2-aryl nicotinic acid class has been investigated for anti-inflammatory and analgesic properties . Nicotinic acid derivatives structurally related to niflumic acid have demonstrated COX-1 and COX-2 inhibitory activity [1]. Contemporary nicotinate derivative studies report highly potent COX-2 inhibition with improved selectivity indices compared to indomethacin reference compound, with selectivity ratios varying based on aryl substitution pattern [2].

Inflammation COX Inhibition Analgesic

Supplier Purity Specifications and Quality Control Parameters

The compound is commercially available with specified purity of 97% (HPLC) from verified suppliers . The carboxylic acid functional group (pKa ~2-3) and pyridine nitrogen (pKa ~4-5) confer distinct acid-base properties compared to ester analogs (e.g., methyl 5-(3,4-difluorophenyl)nicotinate) that lack the free acid moiety . The MDL number MFCD16318228 and InChIKey ORRARRKRWPEVGY-UHFFFAOYSA-N provide unique identifiers for unambiguous procurement .

Quality Control Analytical Chemistry Procurement

Recommended Application Scenarios for 2-(3,4-Difluorophenyl)nicotinic acid in Research and Development


CCR5 Antagonist Lead Optimization in Immunology Research

This compound serves as a 2-aryl nicotinic acid scaffold for CCR5 antagonist development, with preliminary pharmacological screening supporting applications in HIV infection, asthma, rheumatoid arthritis, and COPD research [1]. The 3,4-difluorophenyl substitution pattern offers a distinct SAR data point within the >200-fold potency range observed across analogs, enabling systematic exploration of fluorine position effects on CCR5 antagonism [2].

Nicotinic Acetylcholine Receptor Subtype Selectivity Profiling

As a fluorinated 2-aryl nicotinic acid derivative, this compound is relevant for nAChR subtype selectivity studies [1]. The 3,4-difluoro substitution pattern may confer differential binding characteristics across α4β2, α3β4, and muscle-type nAChRs compared to 2,4-difluoro or 3,5-difluoro isomers [2]. This makes it suitable for SAR studies exploring fluorine substitution effects on nicotinic receptor pharmacology and neurological disorder target validation [3].

Anti-inflammatory Drug Discovery and COX-2 Selectivity Studies

The 2-aryl nicotinic acid class has demonstrated anti-inflammatory and analgesic potential [1]. Contemporary nicotinate derivatives show highly potent COX-2 inhibition with improved selectivity indices compared to indomethacin [2]. The 3,4-difluorophenyl variant provides a specific substitution pattern for evaluating fluorine electronic effects on COX-2 selectivity and anti-inflammatory efficacy in preclinical inflammation models [3].

Fluorinated Building Block for Parallel Synthesis and SAR Libraries

The free carboxylic acid functionality (purity 97%, MDL MFCD16318228) enables direct use in amide coupling, esterification, and salt formation reactions [1]. The 3,4-difluorophenyl group imparts distinct electronic properties compared to non-fluorinated or mono-fluorinated analogs, influencing reaction kinetics and product physicochemical profiles [2]. The compound serves as a versatile building block for constructing focused libraries exploring fluorine substitution effects on target binding and metabolic stability [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,4-Difluorophenyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.